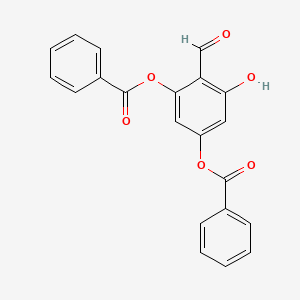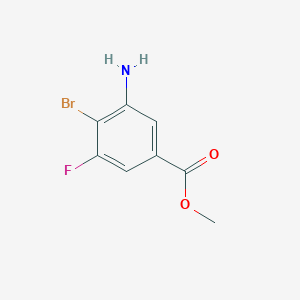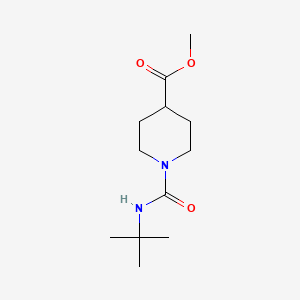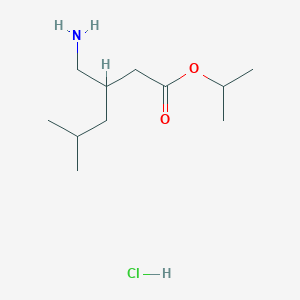
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is a chemical compound with the molecular formula C6H7F6NO2·HCl. It is known for its unique structural features, including the presence of multiple trifluoromethyl groups, which impart distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. This reaction forms the corresponding Ni(II) complex, which is then treated with methyl chloroformate to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted compounds with different functional groups. These products are valuable intermediates in various chemical syntheses.
科学的研究の応用
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
作用機序
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to effective inhibition or activation of target proteins. The pathways involved include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which contribute to the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)aniline
- 2-Methyl-3-trifluoromethylaniline
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride is unique due to its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, reactivity, and selectivity in various chemical reactions. These features make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C6H8ClF6NO2 |
|---|---|
分子量 |
275.57 g/mol |
IUPAC名 |
methyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C6H7F6NO2.ClH/c1-15-4(14)2(13)3(5(7,8)9)6(10,11)12;/h2-3H,13H2,1H3;1H |
InChIキー |
VPDJDWCROPWRGJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(C(F)(F)F)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
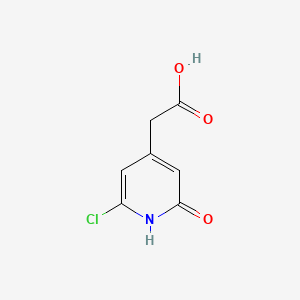


![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
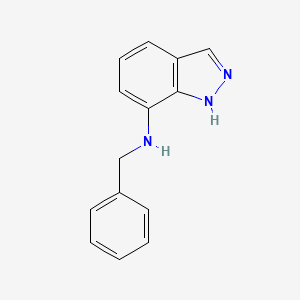
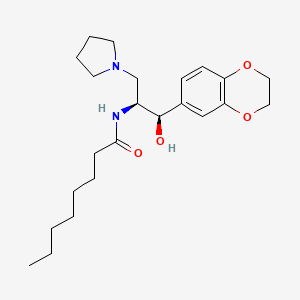

![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
